molecular formula C9H11NO4 B1673538 Forfenimex CAS No. 71522-58-2

Forfenimex

Cat. No.: B1673538
CAS No.: 71522-58-2
M. Wt: 197.19 g/mol
InChI Key: JRBXPUUAYKCCLQ-QMMMGPOBSA-N
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Biochemical Analysis

Biochemical Properties

Forfenimex plays a crucial role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with immune cells, where it acts as an immunostimulant. This interaction involves the activation of specific signaling pathways that enhance the immune response against cancer cells . Additionally, this compound has been shown to interact with proteins involved in cell proliferation and apoptosis, thereby influencing the growth and survival of cancer cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In immune cells, this compound enhances the production of cytokines and other signaling molecules that promote an immune response . In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, leading to reduced tumor growth . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on immune cells, triggering a cascade of signaling events that lead to the activation of immune responses . Additionally, this compound inhibits certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells . The compound also modulates gene expression by influencing transcription factors and other regulatory proteins, resulting in changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained therapeutic effects . Prolonged exposure to this compound may lead to changes in cellular responses, including potential resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance immune responses and inhibit tumor growth without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to immune modulation and cancer cell metabolism . The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic state of the cells . These interactions contribute to the therapeutic effects of this compound by altering the metabolic environment of cancer cells and enhancing immune responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound accumulates in specific compartments, where it exerts its effects . The distribution of this compound within tissues also determines its overall bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cells through targeting signals and post-translational modifications . These localization patterns are essential for the proper functioning of this compound, as they determine the sites of its interactions with biomolecules and its overall therapeutic effects .

Properties

IUPAC Name

(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBXPUUAYKCCLQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221764
Record name Forfenimex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71522-58-2
Record name (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71522-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Forfenimex [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forfenimex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORFENIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of forphenicinol?

A1: Forphenicinol primarily acts by activating macrophages [, , , , , , ]. While it does not directly kill bacteria or tumor cells, it enhances the ability of macrophages to do so.

Q2: What are the downstream effects of macrophage activation by forphenicinol?

A2: Forphenicinol-activated macrophages exhibit enhanced phagocytosis [], increased production of interferon-gamma (IFN-γ) [, ], and tumor necrosis factor (TNF) []. These cytokines play crucial roles in modulating immune responses and combating infections and tumors.

Q3: Does forphenicinol directly affect other immune cells?

A3: Research suggests that forphenicinol might indirectly enhance the activity of other immune cells, such as T lymphocytes and natural killer (NK) cells [, , ], possibly through the release of cytokines from activated macrophages.

Q4: What is the molecular formula and weight of forphenicinol?

A4: The molecular formula of forphenicinol is C9H11NO4, and its molecular weight is 197.19 g/mol [].

Q5: Is there any spectroscopic data available for forphenicinol?

A5: While specific spectroscopic data from the provided research is limited, forphenicinol exhibits native fluorescence, allowing for its detection and quantification using high-performance liquid chromatography with fluorescence detection [, ].

Q6: What are the potential therapeutic applications of forphenicinol?

A6: Research suggests potential applications in treating various conditions, including:

  • Chronic respiratory infections: Forphenicinol demonstrated some efficacy in treating chronic respiratory infections, particularly those caused by Mycobacterium avium and Mycobacterium intracellulare complex [, , ].
  • Cancer: Studies showed forphenicinol's potential as an adjunct to conventional chemotherapy, enhancing the antitumor effects of drugs like cyclophosphamide [, , ].
  • Muscular dystrophy: Forphenicinol demonstrated potential in animal models of muscular dystrophy, improving myelination and extending lifespan [, ].

Q7: What is known about the pharmacokinetics of forphenicinol?

A7: Forphenicinol is orally active and achieves peak serum concentrations around 2 hours after administration [, ]. The serum levels appear to be dose-dependent and do not accumulate with repeated administration [].

Q8: How is forphenicinol metabolized in the body?

A8: Studies using gas chromatography-mass spectrometry identified five metabolites of forphenicinol in human urine []. The major metabolites are 3-hydroxy-4-hydroxymethylbenzylamine (M-2) and N-acetylforphenicinol (M-5) [].

Q9: What in vitro models have been used to study forphenicinol's activity?

A9: Researchers have utilized various in vitro models, including:

  • Bacterial killing assays: These assays assess the ability of forphenicinol-activated macrophages and neutrophils to kill bacteria like Pseudomonas aeruginosa [].
  • Tumor cell growth inhibition assays: These evaluate the ability of forphenicinol-activated macrophages and splenocytes to inhibit the growth of tumor cells [, ].
  • Bone marrow cell proliferation assays: These assess forphenicinol's ability to stimulate the proliferation of bone marrow cells, which are crucial for immune cell production [].

Q10: What animal models have been used to study forphenicinol's efficacy?

A10: Various animal models have been employed, including:

  • Mouse models of bacterial infection: These evaluate forphenicinol's ability to protect against infections caused by bacteria like Pseudomonas aeruginosa [, ].
  • Murine tumor models: These assess forphenicinol's antitumor effects, often in combination with chemotherapy, on a variety of tumor types, including Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, B16 melanoma, and Meth A fibrosarcoma [, , ].
  • Jimpy mouse model of muscular dystrophy: This model investigates forphenicinol's ability to improve myelination and ameliorate disease symptoms [].

Q11: Have there been any clinical trials of forphenicinol?

A11: Yes, several clinical trials have investigated forphenicinol's efficacy in:

  • Chronic respiratory infections: Multicenter trials in Japan evaluated forphenicinol's efficacy in treating chronic respiratory infections caused by Mycobacterium avium and Mycobacterium intracellulare complex [, ].
  • Cancer: Phase I trials have been conducted to determine the optimal dose and schedule of forphenicinol in cancer patients [].

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